Trantelinium bromide

Description

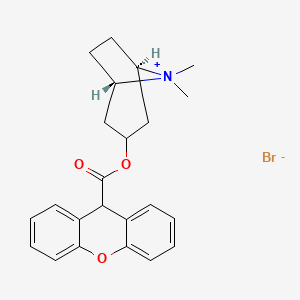

Trantelinium bromide (8-methyltropinium bromide xanthene-9-carboxylate) is a quaternary ammonium compound classified as an anticholinergic and spasmolytic agent. Its molecular formula is C₂₃H₂₆NO₃·Br, with a molecular weight of 444.361 g/mol and a complex stereochemical profile featuring three stereocenters . Primarily used to treat gastric ulcers, it acts by inhibiting muscarinic acetylcholine receptors, reducing gastrointestinal motility and secretion. Regulatory records list its UNII as PU7ZDE4YHZ, and it is categorized under HS6 code 293490 for international trade .

Properties

CAS No. |

4047-34-1 |

|---|---|

Molecular Formula |

C23H26BrNO3 |

Molecular Weight |

444.4 g/mol |

IUPAC Name |

[(1S,5R)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 9H-xanthene-9-carboxylate;bromide |

InChI |

InChI=1S/C23H26NO3.BrH/c1-24(2)15-11-12-16(24)14-17(13-15)26-23(25)22-18-7-3-5-9-20(18)27-21-10-6-4-8-19(21)22;/h3-10,15-17,22H,11-14H2,1-2H3;1H/q+1;/p-1/t15-,16+,17?; |

InChI Key |

TYLUYQCKBXQXDS-NDRUTXPUSA-M |

SMILES |

C[N+]1(C2CCC1CC(C2)OC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)C.[Br-] |

Isomeric SMILES |

C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)C.[Br-] |

Canonical SMILES |

C[N+]1(C2CCC1CC(C2)OC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)C.[Br-] |

Synonyms |

8-methyltropinium bromide xanthene-9- carboxylate Gastrixon trantelinium bromide |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Trantelinium bromide can be synthesized through a series of chemical reactions involving the combination of specific organic compounds under controlled conditions. One common method involves the reaction of n-butylbromide with tributylamine in acetonitrile under reflux conditions . The resulting solution is then cooled and mixed with water to precipitate the this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under precise temperature and pressure conditions to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: Trantelinium bromide undergoes various chemical reactions, including:

Oxidation: In the presence of strong oxidizing agents, this compound can be oxidized to form different products.

Reduction: It can be reduced using reducing agents to yield specific derivatives.

Substitution: this compound can participate in substitution reactions where the bromide ion is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.

Scientific Research Applications

Trantelinium bromide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.

Medicine: Investigated for its potential use in treating various gastrointestinal disorders and other medical conditions.

Industry: Employed in the production of pharmaceuticals and other chemical products.

Mechanism of Action

Trantelinium bromide exerts its effects by acting as an antagonist of the muscarinic acetylcholine receptor . This inhibition of acetylcholine reduces spasms in the gastrointestinal tract and provides relief from symptoms associated with gastric ulcers. The molecular targets and pathways involved include the parasympathetic nervous system and the inhibition of acetylcholine-mediated responses.

Comparison with Similar Compounds

Neuromuscular Blocking Agents: Rocuronium Bromide and Vecuronium Bromide

Structural and Functional Insights :

- Rocuronium bromide (C₃₂H₅₃BrN₂O₄) and vecuronium bromide (C₃₄H₅₇BrN₂O₄) are aminosteroidal neuromuscular blockers used to facilitate endotracheal intubation. Unlike Trantelinium, these compounds act on nicotinic acetylcholine receptors at the neuromuscular junction, inducing paralysis .

- Key Differences :

- Mechanism : Trantelinium targets muscarinic receptors (M₃ subtype) in smooth muscle, while rocuronium/vecuronium block nicotinic receptors in skeletal muscle.

- Applications : Trantelinium is used for gastrointestinal spasm relief, whereas rocuronium/vecuronium are perioperative agents.

- Hemodynamics : Rocuronium and vecuronium exhibit stable hemodynamic profiles compared to depolarizing agents like succinylcholine .

Table 1: Structural and Pharmacological Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Primary Target | Therapeutic Use |

|---|---|---|---|---|

| Trantelinium bromide | C₂₃H₂₆NO₃·Br | 444.361 | Muscarinic (M₃) receptors | Gastric ulcers |

| Rocuronium bromide | C₃₂H₅₃BrN₂O₄ | 609.70 | Nicotinic receptors | Anesthesia/intubation |

| Vecuronium bromide | C₃₄H₅₇BrN₂O₄ | 637.73 | Nicotinic receptors | Anesthesia/intubation |

Anticancer Agent: Sepantronium Bromide (YM-155)

Structural and Functional Insights :

- Sepantronium bromide (C₂₀H₁₉BrN₄O₃, MW: 443.29) is a survivin inhibitor with potent antitumor activity. It suppresses survivin protein expression (IC₅₀ = 0.54 nM) and enhances radiation sensitivity in non-small cell lung cancer (NSCLC) cells .

- Key Differences :

- Mechanism : Sepantronium acts via survivin inhibition, while Trantelinium modulates cholinergic signaling.

- Applications : Sepantronium is investigational in oncology, whereas Trantelinium is clinically approved for gastrointestinal disorders.

- Toxicity : Sepantronium’s side effects (e.g., myelosuppression) align with cytotoxic agents, contrasting Trantelinium’s anticholinergic effects (dry mouth, constipation) .

Table 2: Anticancer vs. Anticholinergic Profiles

| Parameter | Sepantronium Bromide | This compound |

|---|---|---|

| Target | Survivin protein | Muscarinic receptors |

| IC₅₀/EC₅₀ | 0.54 nM (PC-3 cells) | Not reported |

| Therapeutic Area | Oncology | Gastroenterology |

| Key Toxicity | Myelosuppression | Anticholinergic effects |

Industrial and Toxicant: Methyl Bromide

Structural and Functional Insights :

- Methyl bromide (CH₃Br) is a volatile halocarbon used as a fumigant and pesticide. Its high toxicity includes neurotoxicity, pulmonary edema, and delayed-onset symptoms (e.g., seizures) .

- Key Differences :

- Chemistry : Methyl bromide is a small, volatile molecule, unlike the large, charged quaternary ammonium structure of Trantelinium.

- Applications : Methyl bromide’s industrial use contrasts starkly with Trantelinium’s medical role.

- Toxicity : Methyl bromide exposure can be fatal, while Trantelinium’s adverse effects are typically manageable (e.g., dry mouth) .

Respiratory Anticholinergic: Tiotropium Bromide

Structural and Functional Insights :

- Tiotropium bromide (C₁₉H₂₂BrNO₄S₂, MW: 490.43) is a long-acting muscarinic antagonist (LAMA) used for COPD. Like Trantelinium, it is a quaternary ammonium compound but targets M₃ receptors in the lungs .

- Key Differences :

- Specificity : Tiotropium has higher affinity for M₁/M₃ receptors in the respiratory tract, while Trantelinium targets gastrointestinal M₃ receptors.

- Pharmacokinetics : Both exhibit poor CNS penetration due to their charged nature, but Tiotropium’s once-daily dosing reflects its prolonged receptor binding .

Inorganic Bromides: Lithium and Strontium Bromides

Structural and Functional Insights :

- Lithium bromide (LiBr) and strontium bromide (SrBr₂) are ionic salts with historical use in sedatives and industrial processes.

- Key Differences: Chemistry: Inorganic bromides lack the organic complexity of Trantelinium.

Q & A

Basic: What are the optimal synthetic pathways for Trantelinium bromide, and how can purity be validated?

Methodological Answer:

this compound synthesis typically involves nucleophilic substitution or quaternization reactions. Key parameters include solvent polarity (e.g., acetonitrile for high dielectric constant), temperature control (60–80°C), and stoichiometric ratios of precursors. Post-synthesis, purity validation requires:

- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) to quantify impurities .

- Elemental Analysis (C, H, N, Br%) to confirm stoichiometric consistency .

- Mass Spectrometry (MS) for molecular weight verification.

Ensure reproducibility by documenting reaction conditions (e.g., inert atmosphere, reflux duration) and using internal standards during analysis .

Advanced: How can researchers resolve discrepancies in this compound’s pharmacokinetic data across studies?

Methodological Answer:

Discrepancies often arise from variations in analytical methodologies or biological models. To address this:

- Cross-Validate Techniques : Compare HPLC-UV (low-cost, high-throughput) with LC-MS/MS (higher sensitivity for metabolite detection) .

- Standardize Biofluid Sampling : Control for matrix effects (e.g., plasma protein binding) via spike-and-recovery experiments .

- Statistical Meta-Analysis : Apply mixed-effects models to harmonize data from disparate studies, accounting for covariates like dosage regimes or species differences .

Report methodological details (e.g., column type, mobile phase pH) to enable direct comparisons .

Basic: What in vitro assays are suitable for initial pharmacological profiling of this compound?

Methodological Answer:

Prioritize assays aligned with hypothesized mechanisms:

- Receptor Binding Assays : Use radioligand displacement (e.g., [³H]-ligand competition) to measure affinity (IC₅₀) .

- Cytotoxicity Screening : Employ MTT/XTT assays on cell lines (e.g., HEK293) under standardized conditions (pH 7.4, 37°C, 5% CO₂) .

- Solubility Assessment : Conduct shake-flask experiments in PBS (pH 6.8–7.4) with HPLC quantification .

Document buffer composition and incubation times to ensure reproducibility .

Advanced: What strategies mitigate interference from bromide ions in this compound’s bioanalytical quantification?

Methodological Answer:

Bromide ion interference can skew results in biological matrices. Mitigation approaches include:

- Ion-Pair Chromatography : Use tetrabutylammonium phosphate as a pairing agent to separate this compound from free Br⁻ .

- Sample Pre-Treatment : Acidify samples to precipitate proteins, reducing ionic competition .

- Method Validation : Establish specificity via spike-recovery tests (85–115% acceptable range) and calibration curves (R² > 0.995) .

For trace-level analysis, inductively coupled plasma mass spectrometry (ICP-MS) offers Br⁻-specific detection .

Basic: How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer:

Stability studies require:

- Forced Degradation : Expose samples to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base) .

- Analytical Endpoints : Monitor degradation via HPLC peak area reduction (>10% indicates instability) and LC-MS for byproduct identification .

- Statistical Design : Use factorial experiments to assess temperature, humidity, and pH interactions .

Report degradation kinetics (e.g., Arrhenius plots for shelf-life prediction) .

Advanced: What computational models predict this compound’s interaction with biological targets?

Methodological Answer:

Combine molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations:

- Docking : Use crystal structures of target receptors (e.g., PDB IDs) to estimate binding free energy (ΔG) .

- MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational stability .

Validate predictions with mutagenesis studies (e.g., alanine scanning) and correlate with in vitro IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.